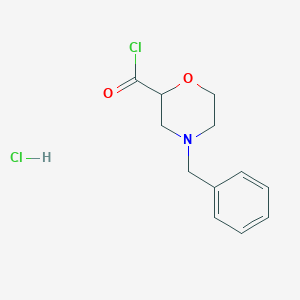

4-benzylmorpholine-2-carbonyl Chloride Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-benzylmorpholine-2-carbonyl chloride hydrochloride (4-BMC-HCl) is an organic compound with the formula C10H14Cl2NO2. It is a white solid that is soluble in water and organic solvents. 4-BMC-HCl is a widely used reagent in organic synthesis, particularly for the preparation of amines and amides. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Applications De Recherche Scientifique

Sorption in Soils

Veterinary pharmaceuticals, including chemicals similar to 4-benzylmorpholine-2-carbonyl Chloride Hydrochloride, demonstrate a wide range of mobility in soil environments, with sorption coefficients indicating varied interactions with soil solids and dissolved organic matter. This variation suggests that hydrophobic partitioning is not the sole mechanism in play, with other processes like cation exchange and hydrogen bonding also contributing significantly (Tolls, 2001).

Catalytic and Electrochemical Applications

Catalyzed Hydroxycarbonylation Reactions

The compound's relevance is evident in the field of catalysis, particularly in carbonylation reactions in aqueous-organic two-phase systems. These reactions have shown increased activity and potential for industrial application, although challenges such as catalyst stability persist (Bertoux et al., 1999).

Chloride Transformation and Organic Chlorine Formation

Chloride Transformation in Terrestrial Environments

The transformation of chloride to organic chlorine in terrestrial environments is significant and impacts various biogeochemical models. This process, predominantly occurring in or on plants, suggests that traditional risk assessment models might need adjustments to account for the transformation rates and the implications on models including vegetation uptake-transport of chloride (Öberg & Bastviken, 2012).

Synthesis and Structural Analysis

Synthesis of Isoxazolone Derivatives

Isoxazolone derivatives, with notable biological and medicinal properties, are synthesized through multi-component reactions, a method pertinent to the compound . This synthesis process is environmentally friendly, highlighting the compound's potential in creating medically relevant structures (Laroum et al., 2019).

Antimicrobial Applications and Microbial Resistance

Usage in Antimicrobial Applications

Compounds like Benzalkonium chlorides, possessing antimicrobial properties, demonstrate the potential utility of 4-benzylmorpholine-2-carbonyl Chloride Hydrochloride in similar applications. However, the emergence of microbial resistance due to widespread and frequent use is a concern that necessitates careful consideration and regulation (Merchel Piovesan Pereira & Tagkopoulos, 2019).

Propriétés

IUPAC Name |

4-benzylmorpholine-2-carbonyl chloride;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2.ClH/c13-12(15)11-9-14(6-7-16-11)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRHHGPYAJFXPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)C(=O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380011 |

Source

|

| Record name | 4-Benzylmorpholine-2-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzylmorpholine-2-carbonyl Chloride Hydrochloride | |

CAS RN |

135072-14-9 |

Source

|

| Record name | 2-Morpholinecarbonyl chloride, 4-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135072-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzylmorpholine-2-carbonyl chloride--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)

![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)